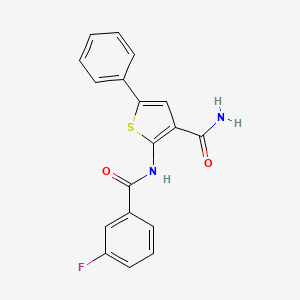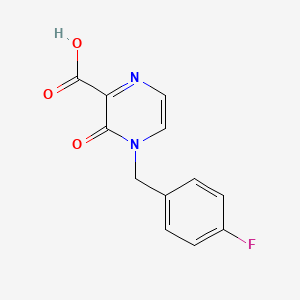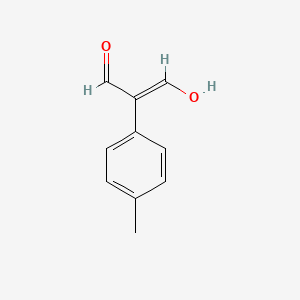
3-羟基-2-(对甲苯基)丙烯醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-(p-tolyl)acrylaldehyde is an organic compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . This compound has garnered significant attention in scientific research due to its unique physical and chemical properties. It is characterized by the presence of both electrophilic and nucleophilic centers, making it a versatile building block in organic synthesis .
科学研究应用
3-Hydroxy-2-(p-tolyl)acrylaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various bioactive compounds and complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including anti-melanoma activity, is ongoing.
Industry: It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(p-tolyl)acrylaldehyde typically involves the aldol condensation of p-tolualdehyde with acetaldehyde in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for 3-Hydroxy-2-(p-tolyl)acrylaldehyde are not extensively documented, the compound can be synthesized on a larger scale using similar aldol condensation reactions with appropriate scaling of reagents and reaction conditions .
化学反应分析
Types of Reactions: 3-Hydroxy-2-(p-tolyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
作用机制
The mechanism by which 3-Hydroxy-2-(p-tolyl)acrylaldehyde exerts its effects involves interactions with molecular targets and pathways. For instance, its anti-melanoma activity is linked to the inhibition of the p38 pathway, leading to apoptosis in melanoma cells . The compound’s electrophilic and nucleophilic centers allow it to interact with various biological molecules, influencing cellular processes .
相似化合物的比较
Cinnamaldehyde: Shares structural similarities but differs in its biological activity and applications.
Benzaldehyde: Another aromatic aldehyde with distinct chemical properties and uses.
Salicylaldehyde: Contains a hydroxyl group ortho to the aldehyde, leading to different reactivity and applications.
Uniqueness: 3-Hydroxy-2-(p-tolyl)acrylaldehyde is unique due to its combination of electrophilic and nucleophilic centers, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
属性
CAS 编号 |
53868-45-4 |
|---|---|
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC 名称 |
3-hydroxy-2-(4-methylphenyl)prop-2-enal |
InChI |
InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-7,11H,1H3 |
InChI 键 |
FKRKKHBTIIWVGU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=CO)C=O |
规范 SMILES |
CC1=CC=C(C=C1)C(=CO)C=O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


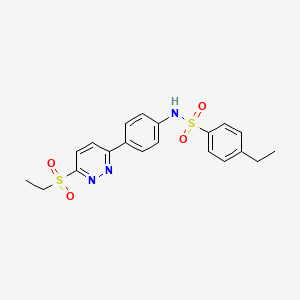
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2568382.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,6-difluorobenzamide](/img/structure/B2568383.png)
![N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2568384.png)
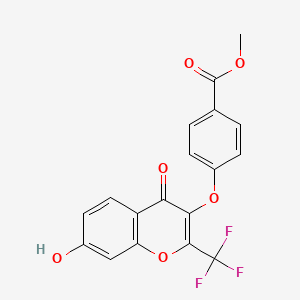
![4-tert-butyl-N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568387.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]-4H-pyran-4-one](/img/structure/B2568388.png)
![N-benzyl-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2568392.png)
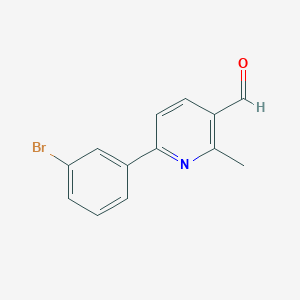
![2-cyclopropyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2568395.png)
![2-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2568396.png)
